Welcome to the BenchChem Online Store!
molecular formula C9H15FO3 B8433222 Ethyl fluoro(tetrahydro-2H-pyran-4-yl)acetate

Ethyl fluoro(tetrahydro-2H-pyran-4-yl)acetate

Cat. No. B8433222
M. Wt: 190.21 g/mol
InChI Key: VUJNHIJDASLCIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08785438B2

Procedure details

Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate (2.0 g) was dissolved in tetrahydrofuran (20 ml). A solution of lithium bis(trimethylsilyl)amide in tetrahydrofuran (1.0 M, 17 ml) was added dropwise under nitrogen atmosphere under ice-cooling, and the mixture was stirred at the same temperature for 15 minutes. Then, a solution of N-fluorobenzenesulfonimide (7.3 g) in tetrahydrofuran (20 ml) was added and the mixture was stirred at the same temperature for 3 hours. A saturated aqueous ammonium chloride solution and water were added under ice-cooling, followed by extraction with ethyl acetate. The organic layer was washed with brine and then dried over anhydrous sodium sulfate, and the solvent was evaporated. Chloroform-diethyl ether was added to the residue, and insoluble matter was removed by filtration. Thereafter, the solvent was evaporated and the residue was purified by silica gel column chromatography (developed with ethyl acetate-hexane and with chloroform) to give the title compound containing insoluble matter (0.9 g) as a pale orange oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
solvent
Reaction Step Two
Quantity
7.3 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:3][CH2:2]1.C[Si]([N-][Si](C)(C)C)(C)C.[Li+].C1C=CC(S(N(S(C2C=CC=CC=2)(=O)=O)[F:33])(=O)=O)=CC=1.[Cl-].[NH4+]>O1CCCC1.O>[F:33][CH:7]([CH:4]1[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1)[C:8]([O:10][CH2:11][CH3:12])=[O:9] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O1CCC(CC1)CC(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
17 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
7.3 g
Type
reactant
Smiles
C1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=CC=C2
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
Chloroform-diethyl ether was added to the residue, and insoluble matter
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
Thereafter, the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (developed with ethyl acetate-hexane and with chloroform)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(C(=O)OCC)C1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.